

# Comparative Analysis of ICP-192 (Gunagratinib) Potency on FGFR Isoforms

Author: BenchChem Technical Support Team. Date: December 2025



A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of ICP-192 (gunagratinib), a novel irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, against its various isoforms. The information presented is supported by experimental data to aid researchers and professionals in drug development in their understanding of this compound's preclinical profile.

### **Mechanism of Action**

ICP-192, also known as gunagratinib, is an orally active, small-molecule inhibitor that potently and selectively targets FGFRs.[1][2] Its mechanism of action involves irreversible, covalent binding to the kinase domain of the FGFRs, which distinguishes it from many first-generation, reversible FGFR inhibitors.[1][3][4] This irreversible binding is hypothesized to overcome acquired resistance observed with other FGFR-targeted therapies.

## **Comparative Potency Across FGFR Isoforms**

The inhibitory activity of ICP-192 and other selected FGFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies greater potency. The table below summarizes the reported IC50 values for ICP-192 and other commercially available FGFR inhibitors against the four FGFR isoforms.



| Inhibitor                      | FGFR1 IC50<br>(nM) | FGFR2 IC50<br>(nM) | FGFR3 IC50<br>(nM) | FGFR4 IC50<br>(nM) |
|--------------------------------|--------------------|--------------------|--------------------|--------------------|
| ICP-192<br>(Gunagratinib)      | 1.4                | 1.5                | 2.4                | 3.5                |
| Infigratinib<br>(BGJ398)       | 1.1                | 1.0                | 2.0                | 61                 |
| Pemigatinib<br>(INCB054828)    | 0.4                | 0.5                | 1.0                | 30                 |
| Erdafitinib (JNJ-<br>42756493) | 1.2                | 2.5                | 3.0                | 5.7                |
| Futibatinib (TAS-              | 1.8                | 1.4                | 1.6                | 3.7                |

Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions.

Based on the data, ICP-192 demonstrates potent, low nanomolar inhibition across all four FGFR isoforms, characterizing it as a true pan-FGFR inhibitor. Notably, it maintains strong potency against FGFR4, an isoform for which other inhibitors like infigratinib and pemigatinib show significantly reduced activity.

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to determine the potency of FGFR inhibitors.

## In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This biochemical assay directly measures the enzymatic activity of the FGFR kinase domain.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the FGFR kinase. A europium-labeled antibody binds to the phosphorylated substrate, and when a second,



acceptor fluorophore-labeled molecule is brought into proximity, FRET occurs. The intensity of the FRET signal is proportional to the kinase activity.

#### Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
- Biotinylated poly-Glu-Tyr (4:1) substrate
- ATP
- Europium-labeled anti-phosphotyrosine antibody
- Streptavidin-conjugated acceptor fluorophore (e.g., APC)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compound (e.g., ICP-192) in DMSO
- 384-well assay plates

#### Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add the assay buffer, the respective FGFR kinase, and the biotinylated substrate.
- Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction and detect phosphorylation by adding a solution containing the europiumlabeled anti-phosphotyrosine antibody and streptavidin-APC.



- Incubate for another 60 minutes at room temperature to allow for antibody binding.
- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 615 nm for europium and 665 nm for APC).
- Calculate the ratio of the acceptor to donor emission and determine the percent inhibition for each compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.

### **Cell-Based Proliferation Assay (MTT Assay)**

This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on FGFR signaling.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

#### Materials:

- FGFR-dependent cancer cell line (e.g., SNU-16, which has FGFR2 amplification)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compound (e.g., ICP-192) in DMSO
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

#### Procedure:



- Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
- The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
- Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
- After the incubation period, add 10  $\mu L$  of MTT solution to each well and incubate for an additional 2-4 hours.
- Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate overnight in the incubator.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

## Visualizations FGFR Signaling Pathway

The diagram below illustrates the key signaling cascades initiated by FGFR activation and the inhibitory action of ICP-192.





Click to download full resolution via product page

Caption: Overview of the FGFR signaling cascade and the inhibitory target of ICP-192.



Check Availability & Pricing

## **Experimental Workflow for IC50 Determination**

This flowchart outlines the key steps in determining the IC50 value of an FGFR inhibitor using a cell-based proliferation assay.





Click to download full resolution via product page

Caption: A stepwise workflow for the determination of IC50 values using a cell-based assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gunagratinib, a highly selective irreversible FGFR inhibitor, in patients with previously treated locally advanced or metastatic cholangiocarcinoma harboring FGFR pathway alterations: A phase IIa dose-expansion study. ASCO [asco.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. businesswire.com [businesswire.com]
- 4. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Comparative Analysis of ICP-192 (Gunagratinib)
   Potency on FGFR Isoforms]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12372909#comparative-potency-of-icp-192-on-fgfr-isoforms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com